Timina-d4

Descripción general

Descripción

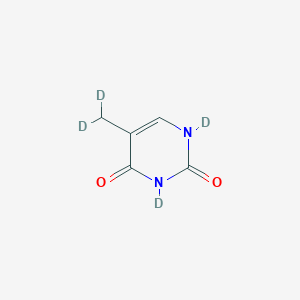

Thymine-d4, also known as Thymine-methyl-d3-6-d, is a deuterium-labeled version of Thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . The empirical formula of Thymine-d4 is C5D4H2N2O2 .

Synthesis Analysis

Thymine-d4 is produced by the catabolism of thymidine via thymidine phosphorylase .Molecular Structure Analysis

The molecular formula of Thymine-d4 is C5H2D4N2O2 . The InChI string is1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D . The molecular weight is 130.14 g/mol . Chemical Reactions Analysis

Thymine-d4 is intended for use as an internal standard for the quantification of thymine by GC- or LC-MS .Physical and Chemical Properties Analysis

Thymine-d4 has a molecular weight of 130.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 130.068034422 g/mol . The topological polar surface area is 58.2 Ų .Aplicaciones Científicas De Investigación

Investigación del cáncer

La timina-d4 puede ser un objetivo para las acciones de 5-fluorouracilo (5-FU) en el tratamiento del cáncer, que se utiliza para inhibir la timidilato sintasa, una enzima involucrada en la síntesis del ADN .

Estudios de daño del ADN

Los dímeros de timina son lesiones genómicas causadas por la reticulación entre dos bases de timina adyacentes, específicamente inducidas por la radiación ultravioleta (UV). La this compound se puede utilizar para estudiar estas lesiones y sus efectos sobre la integridad genómica .

Estándar de cuantificación

La this compound está destinada a utilizarse como estándar interno para la cuantificación de la timina por GC o LC-MS (cromatografía de gases o cromatografía líquida-espectrometría de masas), que son métodos analíticos utilizados para separar y analizar compuestos .

Mecanismo De Acción

Target of Action

Thymine-d4, a variant of thymine, is a pyrimidine base . It forms complementary base pairs with the purine adenine in DNA . Thymine-d4 is produced by the catabolism of thymidine via thymidine phosphorylase . It is replaced with uracil in RNA . The primary targets of Thymine-d4 are the enzymes involved in DNA synthesis and repair .

Mode of Action

Thymine-d4 interacts with its targets, the DNA synthesis and repair enzymes, to facilitate the process of DNA replication and repair . It is incorporated into the DNA structure during replication, replacing the regular thymine molecule . This incorporation can influence the DNA’s stability and the accuracy of replication and transcription processes .

Biochemical Pathways

Thymine-d4 is involved in the DNA synthesis and repair pathways . It plays a crucial role in the formation of DNA strands during replication. When incorporated into DNA, it can influence the function of enzymes involved in DNA repair mechanisms . The downstream effects of these pathways include the maintenance of genomic stability and the prevention of mutations .

Pharmacokinetics

It is metabolized via the catabolism of thymidine and is likely excreted through the kidneys .

Result of Action

The molecular effects of Thymine-d4 action include its incorporation into DNA, influencing the stability of the DNA structure and the accuracy of replication and transcription processes . On a cellular level, it can affect cell proliferation and differentiation by influencing the rate and fidelity of DNA synthesis .

Action Environment

The action, efficacy, and stability of Thymine-d4 can be influenced by various environmental factors. These include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of specific enzymes . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Thymine-d4 plays a crucial role in biochemical reactions involving DNA synthesis and repair. It forms complementary base pairs with adenine in DNA, maintaining the integrity of the genetic code. Thymine-d4 interacts with enzymes such as thymidine phosphorylase, which catalyzes the conversion of thymidine to thymine. This interaction is essential for the catabolism of thymidine and the subsequent production of thymine . Additionally, Thymine-d4 is involved in the formation of thymine dimers, which are critical for understanding DNA damage and repair mechanisms .

Cellular Effects

Thymine-d4 influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by participating in the synthesis of DNA, thereby impacting gene expression and cellular metabolism. Thymine-d4 can induce changes in cell function by altering the stability and integrity of the DNA molecule. This can lead to modifications in gene expression patterns and cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, Thymine-d4 exerts its effects by forming stable base pairs with adenine in DNA. This interaction is facilitated by hydrogen bonding, which ensures the accurate replication and transcription of genetic information. Thymine-d4 can also participate in enzyme-mediated reactions, such as the conversion of thymidine to thymine by thymidine phosphorylase. This enzyme-catalyzed reaction is crucial for maintaining the balance of nucleotide pools within the cell . Additionally, Thymine-d4 can influence gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymine-d4 can change over time due to its stability and degradation. Thymine-d4 is relatively stable under standard storage conditions, with a shelf life of up to four years . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that Thymine-d4 can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Thymine-d4 vary with different dosages in animal models. At low doses, Thymine-d4 can be used as a tracer for studying DNA synthesis and repair. At high doses, it may exhibit toxic effects, including DNA damage and cell death. Threshold effects have been observed, where the impact of Thymine-d4 on cellular function becomes significant only above a certain concentration . It is essential to carefully control the dosage of Thymine-d4 in experimental settings to avoid adverse effects.

Metabolic Pathways

Thymine-d4 is involved in several metabolic pathways, including the catabolism of thymidine and the synthesis of DNA. It interacts with enzymes such as thymidine phosphorylase and thymidylate synthase, which play critical roles in nucleotide metabolism. Thymine-d4 can affect metabolic flux by altering the levels of metabolites involved in DNA synthesis and repair . These interactions are essential for maintaining the balance of nucleotide pools within the cell.

Transport and Distribution

Within cells and tissues, Thymine-d4 is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate the entry of thymine and its derivatives into the cell. Once inside the cell, Thymine-d4 can be incorporated into DNA during replication and repair processes . The distribution of Thymine-d4 within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

Thymine-d4 is primarily localized within the nucleus, where it is incorporated into DNA. Its activity and function are influenced by its subcellular localization, as it participates in DNA synthesis and repair within the nuclear compartment. Thymine-d4 can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These mechanisms ensure that Thymine-d4 is appropriately localized to exert its effects on DNA metabolism.

Propiedades

IUPAC Name |

1,3-dideuterio-5-(dideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1=CN(C(=O)N(C1=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

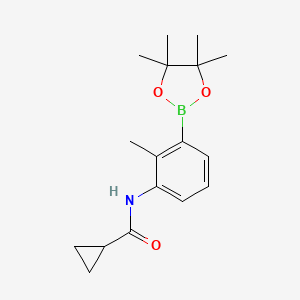

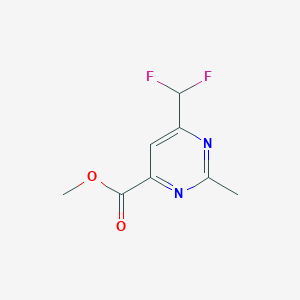

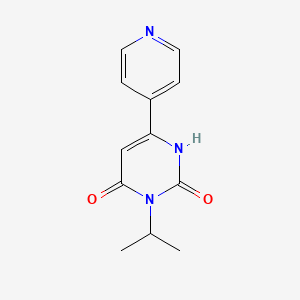

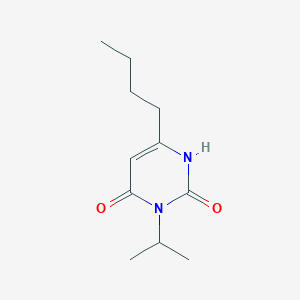

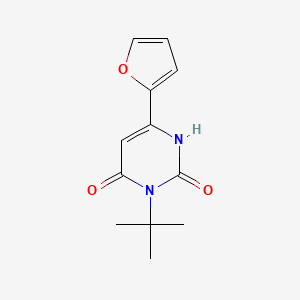

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)

![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)

![methyl 2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484456.png)